![molecular formula C11H16ClN3S B2767475 5-[(3,5-Dimethylpyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole;hydrochloride CAS No. 2320420-50-4](/img/structure/B2767475.png)
5-[(3,5-Dimethylpyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3,5-Dimethylpyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole hydrochloride is a chemical compound with a complex structure. It combines a thiazole ring, a pyrazole moiety, and a hydrochloride salt. The presence of both pyrazole and thiazole functional groups suggests potential biological activity and coordination chemistry applications .
Synthesis Analysis
The synthesis of this compound involves an alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF. The resulting ligands are multidentate, with either three (L1) or six (L2) arms of (3,5-dimethylpyrazol-1-ylmethyl) group attached to a central benzene ring. The 1H-NMR, 13C-NMR, and IR spectroscopic data have been fully assigned for these ligands .
Molecular Structure Analysis
The 1H-NMR and 13C-NMR spectra confirm the presence of these functional groups .
Chemical Reactions Analysis
The compound’s reactivity depends on the ligand’s coordination with metal ions. In situ complexes of the multidentate ligands can oxidize catechol substrates. Factors such as the molar ratio of oxidant-to-substrate, nature of the ligand, metal ion, and counter-ion significantly influence the catalytic activities. For instance, the complex L1/Cu(CH3COO)2 exhibits high activity in the oxidation of catechol to its corresponding quinone .
Physical And Chemical Properties Analysis
Propiedades
IUPAC Name |
5-[(3,5-dimethylpyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S.ClH/c1-7-5-8(2)14(13-7)6-11-9(3)12-10(4)15-11;/h5H,6H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDHLBADLYDXNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=C(N=C(S2)C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/no-structure.png)
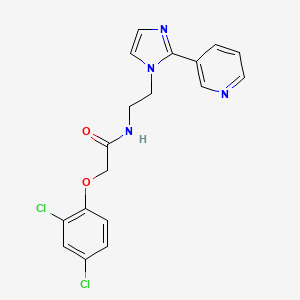
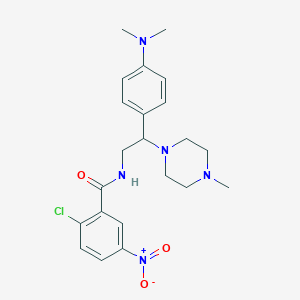
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2767399.png)


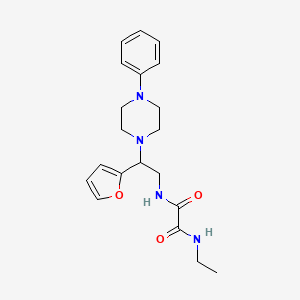

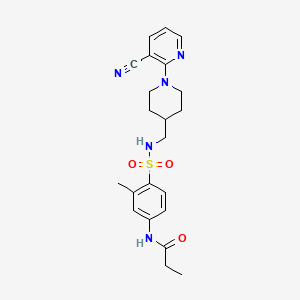
![(E)-2-phenyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]ethenesulfonamide](/img/structure/B2767407.png)
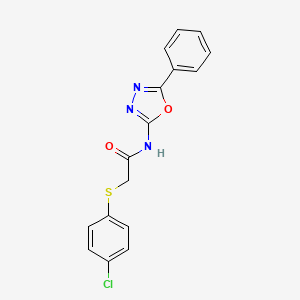

![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(2-phenoxyethyl)urea](/img/structure/B2767412.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2767414.png)